molecular formula C11H13Cl B1613969 2-Chloro-4-(2-methylphenyl)-1-butene CAS No. 731772-13-7

2-Chloro-4-(2-methylphenyl)-1-butene

Cat. No.: B1613969
CAS No.: 731772-13-7
M. Wt: 180.67 g/mol
InChI Key: RLTFPRKDIWUPGI-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methylphenyl)-1-butene is an organic compound that belongs to the class of chlorinated alkenes. This compound is characterized by the presence of a chlorine atom and a methyl-substituted phenyl group attached to a butene backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Chloro-4-(2-methylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with similar compounds, “2-Chloro-4-methylphenol” and “4-Chloro-2-methylphenol”, have been documented . These compounds are classified as hazardous and can cause eye damage, skin irritation, and respiratory irritation . The specific safety and hazards associated with “2-Chloro-4-(2-methylphenyl)-1-butene” would depend on its specific molecular structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylphenyl)-1-butene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylmagnesium bromide with 2-chloro-1-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, 2-chloro-1-butene is reacted with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylphenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the double bond can yield the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

    Substitution: 2-Hydroxy-4-(2-methylphenyl)-1-butene.

    Oxidation: 2-Chloro-4-(2-methylphenyl)-1,2-epoxybutane or 2-Chloro-4-(2-methylphenyl)butan-2-one.

    Reduction: 2-Chloro-4-(2-methylphenyl)butane.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-phenyl-1-butene: Similar structure but lacks the methyl group on the phenyl ring.

    4-(2-Methylphenyl)-1-butene: Similar structure but lacks the chlorine atom.

    2-Chloro-4-(2-methylphenyl)butane: Similar structure but lacks the double bond.

Uniqueness

2-Chloro-4-(2-methylphenyl)-1-butene is unique due to the combination of a chlorine atom, a methyl-substituted phenyl group, and a double bond in its structure

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFPRKDIWUPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641118
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-13-7
Record name 1-(3-Chloro-3-buten-1-yl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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